molecular formula C18H15ClN4O3 B6575234 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea CAS No. 1105247-17-3

3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea

Cat. No.: B6575234
CAS No.: 1105247-17-3
M. Wt: 370.8 g/mol
InChI Key: MNIBBKILEDJLKQ-UHFFFAOYSA-N
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Description

3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazine ring substituted with a chlorophenyl group and a methoxyphenyl group, along with a urea moiety. It is a part of a broader class of compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the condensation of appropriate precursors such as 3-chlorophenyl hydrazine and 3-methoxyphenyl isocyanate under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrazine ring can be oxidized to form pyrazine-2,3-dione derivatives.

  • Reduction: : Reduction of the pyrazine ring can lead to the formation of pyrazinylamine derivatives.

  • Substitution: : The chlorophenyl and methoxyphenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Pyrazine-2,3-dione derivatives.

  • Reduction: : Pyrazinylamine derivatives.

  • Substitution: : Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential in various assays. It can act as a ligand for certain receptors, influencing biological pathways and cellular processes.

Medicine

Medically, this compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific biological context and the presence of other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea

  • 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-methoxyphenyl)urea

  • 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(2-methoxyphenyl)urea

Uniqueness

The uniqueness of 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea lies in its specific substitution pattern on the pyrazine ring and the presence of the methoxy group on the phenyl ring. This combination of structural features imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-26-15-7-3-5-13(11-15)21-18(25)22-16-17(24)23(9-8-20-16)14-6-2-4-12(19)10-14/h2-11H,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIBBKILEDJLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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